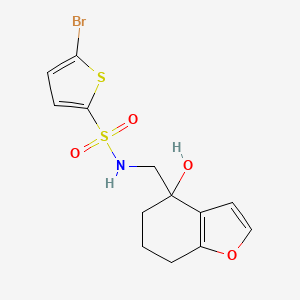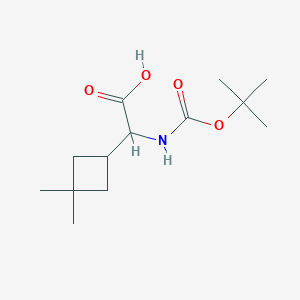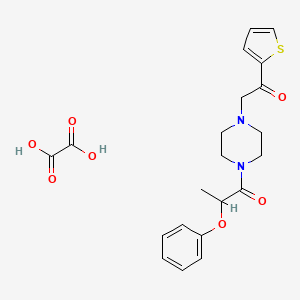![molecular formula C15H13Cl2N3O2 B2917662 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}cyclohexanone CAS No. 866050-66-0](/img/structure/B2917662.png)
2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}cyclohexanone is an organic compound with a unique chemical structure, featuring a cyclohexanone core linked to a dichlorophenyl-triazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}cyclohexanone typically involves a multistep process:
Formation of the 1,2,3-Triazole Ring: : This step commonly utilizes the azide-alkyne Huisgen cycloaddition reaction, often catalyzed by copper (CuAAC), to form the 1,2,3-triazole ring. The reaction is usually carried out under mild conditions in the presence of a base.
Attachment of the Dichlorophenyl Group:
Coupling with Cyclohexanone: : The final step generally entails the condensation of the triazole intermediate with cyclohexanone under acidic or basic conditions to form the final product.
Industrial Production Methods: Scaling up the production of this compound involves optimizing the reaction conditions to ensure high yield and purity. Industrial methods may include continuous flow reactions and the use of automated systems to precisely control temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, typically at the cyclohexanone moiety, leading to the formation of cyclohexanone derivatives.
Reduction: : Reduction reactions may target the triazole ring or the ketone group, resulting in various reduced forms of the compound.
Substitution: : Substitution reactions are common at the dichlorophenyl group, potentially introducing new functional groups.
Common Reagents and Conditions:
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: : Reagents such as halogens, organometallics, and acids are typically used in substitution reactions.
Major Products:
Oxidation: : Oxidized derivatives of cyclohexanone.
Reduction: : Reduced triazole and ketone derivatives.
Substitution: : Functionalized dichlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}cyclohexanone has diverse applications:
Chemistry: : Used as a precursor or intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its potential as a biochemical probe due to its triazole moiety.
Medicine: : Explored for its potential pharmacological properties, such as antimicrobial and anticancer activities.
Industry: : Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The biological activity of 2-{[1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}cyclohexanone is thought to involve interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or other proteins may interact with the triazole or dichlorophenyl groups.
Pathways Involved: : The compound may modulate biochemical pathways related to cell proliferation, apoptosis, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1,2,3-Triazole derivatives
Cyclohexanone derivatives
Dichlorophenyl-containing compounds
This detailed analysis of 2-{[1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}cyclohexanone highlights its significance in various fields of research and its unique chemical properties.
Eigenschaften
IUPAC Name |
2-[1-(3,4-dichlorophenyl)triazole-4-carbonyl]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c16-11-6-5-9(7-12(11)17)20-8-13(18-19-20)15(22)10-3-1-2-4-14(10)21/h5-8,10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUFYBCDRIIAEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(=O)C2=CN(N=N2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821432 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-(Diethylamino)ethyl)-1-(2,3-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2917579.png)

![N-(3,5-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2917581.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2917582.png)
![4-(Difluoro{[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-6-methyl-2-phenylpyrimidine](/img/structure/B2917583.png)
![2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2917588.png)
![N-(2-bromo-4-methylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2917591.png)
![3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline](/img/structure/B2917594.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2917595.png)


![3-(2-bromophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2917598.png)


